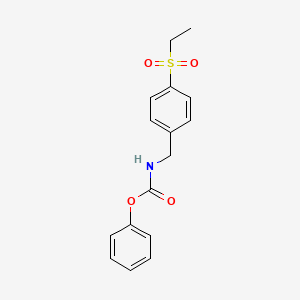

Phenyl 4-(ethylsulfonyl)benzylcarbamate

描述

Overview of Carbamate (B1207046) and Sulfone Functional Groups in Contemporary Organic Chemistry and Medicinal Chemistry Research

The carbamate functional group, an ester of carbamic acid, is a prevalent feature in numerous therapeutic agents. Its unique structural characteristics, combining features of both esters and amides, confer upon it a high degree of chemical stability. In medicinal chemistry, carbamates are often employed as isosteres for amide bonds in peptides, enhancing the metabolic stability of drug candidates. Furthermore, the carbamate moiety can participate in crucial hydrogen bonding interactions with biological targets, a property that is frequently exploited in rational drug design.

The sulfone group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is another cornerstone of medicinal chemistry. Its presence in a molecule can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability. Sulfones are found in a diverse range of drugs, including antibacterial, and anti-inflammatory agents. The strong electron-withdrawing nature of the sulfonyl group and its ability to act as a hydrogen bond acceptor are key to its versatile role in molecular recognition by biological systems.

Structural Framework of Phenyl 4-(ethylsulfonyl)benzylcarbamate: A Focus on Key Molecular Features

The molecular architecture of this compound brings together the aforementioned carbamate and sulfone functionalities, connected by a benzyl (B1604629) and a phenyl scaffold.

Key Molecular Features:

Phenyl Group: Attached to the oxygen of the carbamate, this aromatic ring can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions with biological targets.

Carbamate Linkage (-O-C(=O)-N-): This planar group serves as a rigid linker and is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

4-(ethylsulfonyl)phenyl Group: The ethylsulfonyl group is positioned at the para position of the phenyl ring. This substitution pattern directs the vector of the sulfone's electronic and steric influence. The sulfone group itself is a potent hydrogen bond acceptor.

Below is a table summarizing the key structural components:

| Structural Component | Functional Group | Key Features |

| Phenyl Ring | Aryl | Potential for π-π stacking and hydrophobic interactions. |

| Carbamate | Carbamate | Rigid linker, hydrogen bond donor and acceptor capabilities. |

| Benzyl Moiety | Arylalkyl | Provides conformational flexibility and spatial orientation. |

| Ethylsulfonylphenyl | Aryl sulfone | Strong electron-withdrawing group, hydrogen bond acceptor. |

Research Significance and Potential Academic Contributions of this compound and its Analogs

While specific research on this compound is not extensively documented in publicly available literature, the combination of its constituent functional groups suggests significant potential for academic investigation. The study of this compound and its analogs could contribute to several areas of chemical and medicinal research.

The exploration of analogs of this compound has yielded interesting findings. For instance, the synthesis and biological evaluation of various sulfamoyl carboxamide analogs have been reported, with some compounds demonstrating notable antioxidant, antimalarial, and antimicrobial activities. researchgate.net Molecular docking studies of these analogs have provided insights into their potential interactions with biological targets such as Escherichia coli DNA gyrase. researchgate.net

Furthermore, research into other molecules containing both carbamate and sulfone or sulfonamide moieties has shown a wide range of biological activities. For example, certain carbamate and sulfonamide derivatives of carvedilol (B1668590) have been synthesized and evaluated for their biological properties. imedpub.com The strategic incorporation of sulfur-containing groups into other molecular scaffolds, such as tetrahydroxanthones, has also led to the discovery of potent anti-tumor agents. nih.gov

The academic value of this compound lies in its potential as a scaffold for the development of new chemical entities. Synthetic modifications to the phenyl ring, the ethyl group on the sulfone, or the benzyl moiety could lead to a library of analogs. The systematic evaluation of these analogs could elucidate structure-activity relationships (SAR), providing a deeper understanding of how these functional groups contribute to biological activity. Such studies are fundamental to the field of medicinal chemistry and can pave the way for the development of novel therapeutic agents.

Structure

3D Structure

属性

IUPAC Name |

phenyl N-[(4-ethylsulfonylphenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-2-22(19,20)15-10-8-13(9-11-15)12-17-16(18)21-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYRCPGOCWHBEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CNC(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Transformations of Phenyl 4 Ethylsulfonyl Benzylcarbamate

Strategies for the Chemical Synthesis of Phenyl 4-(ethylsulfonyl)benzylcarbamate

The construction of this compound can be logically divided into the synthesis of its two primary components: the phenyl carbamate (B1207046) group and the 4-(ethylsulfonyl)benzyl backbone, followed by their conjugation.

A key precursor for the benzylamine (B48309) portion is 4-(ethylsulfonyl)benzylamine . The synthesis of this intermediate is not explicitly detailed in readily available literature, but a plausible route can be devised based on the synthesis of structurally related compounds, such as 5-(ethylsulfonyl)-2-methoxyaniline. nih.gov The synthesis of the ethylsulfonylbenzyl scaffold is further elaborated in section 2.1.3.

For the introduction of the phenyl carbamate moiety, phenyl chloroformate is a common and effective reagent. nih.gov This electrophilic compound readily reacts with primary amines to form the corresponding carbamate.

An alternative precursor for the carbamate formation could be an isocyanate derivative of the ethylsulfonylbenzyl moiety. The reaction of an isocyanate with phenol (B47542) would also yield the desired phenyl carbamate. However, the use of phenyl chloroformate is often preferred due to the high reactivity and potential hazards associated with isocyanates.

A summary of the key precursors for the carbamate formation is presented in Table 1.

Table 1: Key Precursors for Phenyl Carbamate Formation

| Precursor Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| 4-(ethylsulfonyl)benzylamine | (Not provided) | Nucleophilic amine component |

| Phenyl chloroformate | (Not provided) | Electrophilic phenoxycarbonylating agent |

| 4-(ethylsulfonyl)benzyl isocyanate | (Not provided) | Alternative electrophilic component |

The most direct and widely employed method for the synthesis of phenyl carbamates from a primary amine is the reaction with phenyl chloroformate. nih.gov This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is generally performed in an inert aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature.

The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of phenyl chloroformate, followed by the elimination of a chloride ion. The base then abstracts a proton from the resulting ammonium (B1175870) salt to yield the final carbamate product.

An alternative, though less common, pathway involves the Curtius rearrangement of a corresponding acyl azide (B81097) to form an isocyanate, which can then be trapped with phenol. organic-chemistry.org However, this multi-step process is generally less efficient for the direct synthesis of phenyl carbamates compared to the phenyl chloroformate method.

A general reaction scheme for the formation of the phenyl carbamate moiety is depicted below:

Scheme 1: General Synthesis of Phenyl Carbamate Moiety

(Image of a chemical reaction showing 4-(ethylsulfonyl)benzylamine reacting with phenyl chloroformate in the presence of a base to form this compound and a salt byproduct)

The reaction conditions for this transformation are generally mild and afford high yields of the desired product.

The synthesis of the 4-(ethylsulfonyl)benzyl scaffold is a crucial prerequisite for the final carbamate formation step. A plausible synthetic route to the key intermediate, 4-(ethylsulfonyl)benzylamine, can be extrapolated from the synthesis of similar structures like 5-(ethylsulfonyl)-2-methoxyaniline. nih.gov

A potential synthetic pathway could begin with a commercially available starting material such as 4-methylbenzenesulfonyl chloride. This could be achieved through the following hypothetical steps:

Ethylthiolation: Reaction of 4-methylbenzenesulfonyl chloride with a reducing agent followed by reaction with an ethylating agent to form 4-methyl(ethyl)sulfane.

Oxidation: Oxidation of the sulfide (B99878) to the corresponding sulfone, 4-(ethylsulfonyl)toluene, using an oxidizing agent like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Benzylic Bromination: Radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator to yield 4-(ethylsulfonyl)benzyl bromide.

Amination: Conversion of the benzyl (B1604629) bromide to the corresponding benzylamine. This can be achieved through various methods, such as the Gabriel synthesis or by direct reaction with ammonia (B1221849) or a protected form of ammonia.

Once 4-(ethylsulfonyl)benzylamine is synthesized, its integration into the final molecule is achieved through the carbamate formation reaction described in section 2.1.2.

Derivatization and Analog Synthesis of this compound

The synthesis of derivatives and analogs of this compound allows for the systematic exploration of structure-activity relationships. Modifications can be introduced at two primary locations: the phenyl carbamate substructure and the benzyl ring.

The phenyl carbamate moiety offers several sites for modification. The phenyl ring of the carbamate can be substituted with various functional groups to alter its electronic and steric properties. For example, electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro) can be introduced. This can be achieved by using appropriately substituted phenyl chloroformates in the final carbamate formation step.

Furthermore, the nitrogen atom of the carbamate can be alkylated to produce N-substituted derivatives. However, this would require a different synthetic approach, potentially starting from a secondary amine precursor.

A summary of potential modifications to the phenyl carbamate substructure is provided in Table 2.

Table 2: Potential Modifications of the Phenyl Carbamate Substructure

| Modification Site | Type of Modification | Example Substituent | Potential Synthetic Approach |

|---|---|---|---|

| Phenyl Ring | Introduction of electron-donating groups | -OCH3, -CH3 | Use of substituted phenyl chloroformates |

| Phenyl Ring | Introduction of electron-withdrawing groups | -Cl, -NO2 | Use of substituted phenyl chloroformates |

The synthesis of these analogs would require starting from appropriately substituted precursors. For instance, to introduce a substituent at the 2- or 3-position of the benzyl ring, the synthesis of the ethylsulfonylbenzyl scaffold would need to commence from a correspondingly substituted toluene (B28343) derivative.

The types of substituents that could be introduced are diverse and include halogens, alkyl groups, and alkoxy groups. The feasibility of introducing these substituents would depend on their compatibility with the reaction conditions employed in the synthesis of the ethylsulfonylbenzyl scaffold and the final carbamate formation.

Table 3 outlines some possible variations of substituents on the benzyl ring.

Table 3: Potential Substituent Variations on the Benzyl Ring

| Position of Substitution | Example Substituent | Synthetic Consideration |

|---|---|---|

| 2-position | -Cl, -CH3 | Start from a 2-substituted-4-methylbenzenesulfonyl chloride |

| 3-position | -F, -OCH3 | Start from a 3-substituted-4-methylbenzenesulfonyl chloride |

The synthesis of these derivatized analogs would follow the same general synthetic strategy outlined for the parent compound, with the necessary modifications to the starting materials.

Chemical Alterations to the Ethylsulfonyl Group and its Impact on Synthesis

The ethylsulfonyl group is a robust and electron-withdrawing moiety that significantly influences the chemical properties of the parent molecule. However, its transformation can be a key strategy for synthesizing analogues or related compounds. The primary chemical alterations involve reduction, α-functionalization, and elimination reactions. The impact of these transformations on a synthetic plan for this compound is substantial, as they can either create new functional group handles or lead to entirely different molecular scaffolds.

A plausible synthesis of the target compound could originate from 4-(ethylthio)benzyl alcohol, which is then oxidized to the corresponding sulfone. The benzylic alcohol can be converted to an amine, followed by reaction with phenyl chloroformate to form the final carbamate. Alterations to the ethylsulfonyl group at different stages of this synthesis would lead to diverse products.

Reduction of the Sulfonyl Group:

The reduction of the sulfone back to a sulfide represents a significant chemical alteration. Aryl and alkyl sulfones are generally resistant to reduction, requiring potent reagent systems. rsc.org The choice of reducing agent is critical for achieving this transformation without affecting other functional groups in the molecule.

Should this reduction be performed on the final this compound, it would yield Phenyl 4-(ethylthio)benzylcarbamate. This change dramatically alters the electronic properties of the benzyl ring, replacing a strong electron-withdrawing group with a milder electron-donating group. If the reduction is performed on an intermediate like 4-(ethylsulfonyl)benzyl alcohol, all subsequent steps would proceed with the ethylthio moiety instead.

Table 1: Selected Reagents for the Reduction of Sulfones to Sulfides

| Reagent System | Conditions | Comments |

|---|---|---|

| LiAlH₄/TiCl₄ | Low temperature (e.g., -78°C) in THF | A powerful system that can achieve rapid reduction. psu.edursc.org |

| B(C₆F₅)₃ / Et₃SiH | Catalytic B(C₆F₅)₃, high temperature | A metal-free catalytic approach for deoxygenation. thieme-connect.com |

| LiAlH₄ | Vigorous conditions, prolonged reaction times | One of the most frequently used, but often requires harsh conditions. rsc.org |

| SmI₂-THF-HMPA | Mild conditions | Reported as an effective reagent for rapid reduction of sulfones. rsc.org |

The protons on the carbon adjacent (α-position) to the sulfonyl group are acidic and can be removed by a strong base to form an α-sulfonyl carbanion. This carbanion is a versatile nucleophile that can react with various electrophiles, allowing for the introduction of new substituents at the benzylic position. However, for this compound, this position is part of the benzyl ring methylene (B1212753) group. Functionalization here would occur on the carbon bearing the nitrogen of the carbamate.

More relevant are reactions involving the ethyl group itself. The protons α to the sulfonyl group on the ethyl chain can be abstracted. Subsequent reaction with electrophiles would lead to functionalization of the ethyl chain.

Furthermore, benzylic sulfones can undergo elimination reactions to form alkenes. wikipedia.orgucalgary.ca For example, a palladium-catalyzed cross-coupling of benzylic sulfones with aryl triflates can proceed via an α-arylation followed by a β-elimination to yield 1,1-diarylethylenes. rsc.org Applying this type of transformation to an intermediate derived from the target molecule could be a route to stilbene-like structures. This fundamentally alters the core structure, changing the synthetic outcome from a carbamate to a vinyl compound.

Advanced Synthetic Techniques Applicable to Carbamates and Sulfones

The synthesis of molecules like this compound, which contain both carbamate and sulfone functionalities, can benefit from a range of modern synthetic methodologies. These techniques offer efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions in Related Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are highly relevant to the synthesis of aryl sulfones and aryl carbamates.

For the sulfone portion, palladium-catalyzed coupling of aryl boronic acids with arylsulfonyl chlorides provides a direct and mild method for synthesizing unsymmetrical diaryl sulfones. organic-chemistry.org Similarly, the coupling of aryl halides with sulfinic acid salts can be catalyzed by palladium or copper complexes to yield aryl sulfones. google.com These methods could be used to construct the 4-(ethylsulfonyl)phenyl core of the target molecule from appropriate precursors, such as 4-bromobenzenesulfonyl chloride or 4-iodobenzenesulfinate.

For the carbamate portion, palladium catalysis enables the efficient synthesis of N-aryl carbamates. One notable method involves the cross-coupling of aryl chlorides or triflates with sodium cyanate, where an in-situ generated aryl isocyanate is trapped by an alcohol. thieme-connect.com While the target molecule is a benzyl carbamate, related aryl carbamate systems can be readily accessed through this route. This methodology provides direct access to key carbamate protecting groups and other valuable structures.

Table 2: Examples of Palladium-Catalyzed Reactions for Sulfone and Carbamate Synthesis

| Reaction Type | Coupling Partners | Catalyst/Ligand Example | Product Type |

|---|---|---|---|

| Sulfone Synthesis | Aryl Boronic Acid + Arylsulfonyl Chloride | Pd(OAc)₂ | Diaryl Sulfone |

| Sulfone Synthesis | Aryl Halide + Sulfinic Acid Salt | PdCl₂(dppf) | Aryl Sulfone |

| Carbamate Synthesis | Aryl Halide + NaOCN + Alcohol | Pd₂(dba)₃ / Ligand | N-Aryl Carbamate |

| α-Arylation of Sulfones | Benzylic Sulfone + Aryl Triflates | Pd(dba)₂ / PPh₃ | α-Aryl Sulfone |

Protective Group Strategies for Amine and Hydroxyl Functionalities in Carbamate Synthesis

The synthesis of carbamates often involves the reaction of an amine with a chloroformate or the trapping of an isocyanate with an alcohol. These syntheses frequently require the use of protecting groups to prevent unwanted side reactions, particularly when other sensitive functional groups are present.

Amine Protection:

Amines are nucleophilic and basic, and it is often necessary to "protect" them to perform reactions elsewhere in the molecule. Ironically, the carbamate functional group itself is one of the most common and effective protecting groups for amines. By converting an amine to a carbamate, its nucleophilicity is suppressed. A variety of carbamate protecting groups are used, each with specific conditions for removal, allowing for orthogonal protection strategies.

Table 3: Common Carbamate Protecting Groups for Amines

| Protecting Group | Abbreviation | Reagent for Installation | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA) or heat |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |

In a synthesis of this compound, an intermediate like (4-(ethylsulfonyl)phenyl)methanamine could be temporarily protected, for example as its Boc derivative, while modifications are made to another part of the molecule. The Boc group could then be removed under acidic conditions to liberate the free amine for the final carbamate formation step.

Hydroxyl Protection:

Stereoselective Approaches in the Synthesis of Related Chiral Carbamates

While this compound is an achiral molecule, the synthesis of structurally related chiral carbamates is of significant interest, particularly for applications in medicinal chemistry and as chiral auxiliaries. Chirality could be introduced at the benzylic carbon, creating a stereocenter.

Stereoselective methods to synthesize such compounds often rely on asymmetric reductions, resolutions, or the use of chiral building blocks. For example, the asymmetric reduction of a ketone precursor, 4-(ethylsulfonyl)acetophenone, would yield a chiral benzylic alcohol. This alcohol could then be converted to a chiral amine and subsequently to the chiral carbamate with retention or inversion of stereochemistry, depending on the chosen reaction sequence (e.g., via a Mitsunobu reaction followed by azide reduction).

Another powerful strategy is the dynamic kinetic resolution of intermediates. For instance, palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has been used to create enantioenriched α-difunctionalized cyclic sulfones from racemic starting materials. This approach relies on the dynamic kinetic resolution of E- and Z-enolate intermediates, demonstrating how catalysis can be used to set stereocenters adjacent to a sulfonyl group. acs.org

Iii. Spectroscopic and Advanced Analytical Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation of Phenyl 4-(ethylsulfonyl)benzylcarbamate

Spectroscopic methods are indispensable for probing the molecular architecture of this compound, offering insights from the atomic connectivity to the three-dimensional arrangement of atoms in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide a detailed map of the molecular framework.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the ethyl group, the benzylic methylene (B1212753) protons, and the aromatic protons of both the phenyl and the 4-(ethylsulfonyl)benzyl moieties. The ethyl group would present as a triplet for the methyl protons and a quartet for the methylene protons, a characteristic pattern indicating their adjacent relationship. The benzylic protons would likely appear as a doublet, coupled to the N-H proton of the carbamate (B1207046). The aromatic protons would resonate in the downfield region, with their specific chemical shifts and splitting patterns dictated by their substitution pattern and the electronic effects of the sulfonyl and carbamate groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl CH₃ | ~1.2 | ~7 |

| Ethyl CH₂ | ~3.1 | ~50 |

| Benzyl (B1604629) CH₂ | ~4.4 | ~45 |

| Carbamate NH | ~5.3 | N/A |

| Phenyl C-H (ortho, meta, para) | ~7.1 - 7.4 | ~121 - 129 |

| Phenyl C-O | N/A | ~151 |

| Benzyl C-H (ortho to CH₂NH) | ~7.5 | ~128 |

| Benzyl C-H (ortho to SO₂Et) | ~7.9 | ~128 |

| Benzyl C-CH₂NH | N/A | ~143 |

| Benzyl C-SO₂Et | N/A | ~139 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with exceptional accuracy. For this compound, HRMS would provide a precise mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula.

In addition to accurate mass measurement, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable information about the molecule's structure and connectivity. For this compound, characteristic fragmentation pathways would be expected. Cleavage of the carbamate bond could lead to the formation of fragment ions corresponding to the phenyl isocyanate and the 4-(ethylsulfonyl)benzyl alcohol moieties. Benzylic cleavage is also a common fragmentation pathway, which would result in the formation of a stable tropylium-like ion. The fragmentation of the ethylsulfonyl group could also be observed. The study of these fragmentation patterns can help to confirm the proposed structure of the molecule.

Table 2: Expected HRMS Fragmentation of this compound

| Fragment Ion | Proposed Structure | m/z (monoisotopic) |

|---|---|---|

| [M+H]⁺ | C₁₆H₁₈NO₄S⁺ | 320.0951 |

| [M-C₇H₅O₂]⁺ | C₉H₁₂NO₂S⁺ | 214.0583 |

| [M-C₉H₁₁O₂S]⁺ | C₇H₆NO⁺ | 120.0444 |

| [C₉H₁₁O₂S]⁺ | C₉H₁₁O₂S⁺ | 199.0478 |

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information about bond lengths, bond angles, and torsional angles.

The crystal structure would reveal the conformation of the molecule, including the orientation of the phenyl and benzyl groups relative to the carbamate linkage. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the solid-state assembly of the molecules. The ethylsulfonyl group, with its potential for hydrogen bond acceptance, and the N-H group of the carbamate, a hydrogen bond donor, would likely play significant roles in the crystal packing.

Table 3: Hypothetical Crystallographic Parameters for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

| Z | 4 |

| Hydrogen Bonds | N-H···O=S |

Chromatographic Methodologies for Research Purity and Isolation

Chromatographic techniques are essential for the purification of synthesized compounds and for the assessment of their purity. For this compound, both achiral and chiral chromatographic methods would be relevant.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method would likely be developed for purity assessment.

In a typical setup, a C18 stationary phase would be used with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection would most likely be performed using a UV detector, as the aromatic rings in the molecule would absorb UV light. This method would allow for the separation of the target compound from any starting materials, byproducts, or degradation products, enabling the determination of its purity. The same principles can be applied to preparative HPLC for the isolation of the pure compound on a larger scale.

Table 4: Typical HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

While this compound itself is achiral, the introduction of a chiral center, for instance by substitution on the benzylic carbon, would result in a pair of enantiomers. Chiral chromatography is the primary method for the separation and analysis of enantiomers.

For the enantiomeric resolution of a chiral derivative of this compound, a chiral stationary phase (CSP) would be employed in an HPLC system. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are often effective for the separation of a wide range of chiral compounds. The mobile phase would typically consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The differential interaction of the enantiomers with the chiral stationary phase leads to their separation, allowing for the determination of the enantiomeric excess (ee) or the isolation of the individual enantiomers.

Table 5: Potential Chiral HPLC Parameters for a Chiral Derivative of this compound

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm or Circular Dichroism (CD) |

| Column Temperature | 25 °C |

Based on the comprehensive search conducted, there is currently no publicly available scientific literature detailing the specific quantitative analytical methodologies for "this compound" in preclinical research matrices. Therefore, the following sections on its detection in in vitro biological systems and quantification in animal biological samples cannot be populated with the detailed research findings and data tables as requested.

The development and validation of such analytical methods are crucial steps in the preclinical assessment of any new chemical entity. However, without specific studies on "this compound," any discussion would be hypothetical and would not adhere to the strict requirement of focusing solely on this compound.

Further research and publication in peer-reviewed journals are necessary to provide the specific details required for the sections outlined in the user's request.

Iv. Biological Activity and Mechanistic Investigations Preclinical Focus

Enzyme Inhibition Profiling of Phenyl 4-(ethylsulfonyl)benzylcarbamate and Analogous Compounds

Carbamate-based compounds are a well-established class of cholinesterase inhibitors, primarily utilized for their therapeutic potential in conditions like Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. nih.gov These inhibitors, including natural derivatives like physostigmine (B191203) and synthetic drugs like rivastigmine, function by reversibly binding to the active site of cholinesterases. nih.gov The inhibitory mechanism involves a process known as carbamoylation, where the carbamate (B1207046) moiety is transferred to a serine residue within the enzyme's active site. nih.govresearchgate.net This forms a carbamylated enzyme complex that is hydrolyzed much more slowly than the acetylated enzyme formed with acetylcholine, leading to temporary inactivation of the enzyme. nih.gov

The two primary types of cholinesterases in the human nervous system are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). nih.govmdpi.com While AChE is the primary enzyme responsible for acetylcholine hydrolysis in cholinergic synapses, BChE can also hydrolyze acetylcholine and its activity levels can increase in the progression of Alzheimer's disease, making dual inhibitors potentially beneficial. mdpi.commdpi.com The kinetics of inhibition can be described by the competitive inhibition model with an irreversible reaction between the enzyme and the inhibitor, characterized by the carbamoylation rate constant, k3. nih.govresearchgate.net

While the general class of carbamates demonstrates potent anticholinesterase activity, with some compounds showing IC50 values in the nanomolar range for both AChE and BChE, specific kinetic data for this compound is not extensively detailed in publicly available research. nih.gov However, studies on analogous benzene-based carbamates have shown that inhibitory potency is often stronger against BChE than AChE. nih.gov Structure-activity relationship (SAR) studies on various carbamates indicate that the nature of the substituents on both the phenyl ring and the carbamate nitrogen significantly influences the inhibitory potency and selectivity between AChE and BChE. nih.govnih.gov For instance, some studies have found that longer alkyl substituents on the amidic nitrogen can enhance inhibitory activity. nih.gov

Table 1: General Kinetic Principles of Carbamate-based Cholinesterase Inhibition

| Parameter | Description | Relevance |

|---|---|---|

| Inhibition Type | Generally mixed-type or competitive. nih.gov | Describes how the inhibitor interacts with the enzyme and substrate binding. |

| Mechanism | Carbamoylation of the active site serine residue. nih.gov | Leads to a slowly reversible inactivation of the enzyme. |

| Target Enzymes | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). nih.gov | Both enzymes regulate acetylcholine levels; their relative inhibition is key for therapeutic profiles. |

| Key Kinetic Constant | k3 (carbamoylation rate constant). nih.gov | Measures the velocity of the reaction between the enzyme and the inhibitor. |

| IC50 Values | Varies widely based on structure; can be in the low nM range for potent analogs. nih.gov | Quantifies the concentration of inhibitor required to reduce enzyme activity by 50%. |

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins (B1171923) from arachidonic acid and exist in at least two major isoforms, COX-1 and COX-2. nih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation. Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nih.gov A significant focus of drug design has been the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with COX-1 inhibition. nih.gov

Compounds featuring a diaryl structure with a methylsulfonyl (SO2Me) or benzenesulfonamide (B165840) moiety on one of the phenyl rings are a hallmark of many selective COX-2 inhibitors, such as celecoxib. nih.govmdpi.com This selectivity is attributed to the presence of a larger, polar side pocket in the active site of the COX-2 enzyme, which is absent in COX-1. mdpi.comsemanticscholar.org The sulfonamide or sulfonyl group can fit into this secondary pocket, forming key interactions (e.g., hydrogen bonds) that anchor the inhibitor and confer selectivity. mdpi.comsemanticscholar.org

This compound contains an ethylsulfonylphenyl group, which is structurally analogous to the methylsulfonylphenyl pharmacophore known to be crucial for COX-2 selectivity. nih.govnih.gov Structure-activity relationship studies on various classes of compounds, including diaryl heterocycles and N-aryl-4-(methysulfonyl)aminobenzenesulfonamides, have consistently shown that the presence of a para-sulfonyl group on a phenyl ring results in potent and selective COX-2 inhibition. nih.govresearchgate.net For example, in a series of 4,5-diphenyl-4-isoxazolines, a compound with a C-3 methyl group and a 5-(4-methylsulfonylphenyl) substituent was found to be a highly potent and selective COX-2 inhibitor with an IC50 value of 0.004 µM for COX-2 and 258 µM for COX-1. nih.gov This suggests that the ethylsulfonyl group in this compound could similarly direct the molecule to the COX-2 selective pocket, potentially making it a selective inhibitor of this isoform.

Table 2: Structure-Activity Relationship (SAR) for COX-2 Selectivity

| Structural Feature | Role in COX-2 Selectivity | Example Compound Class |

|---|---|---|

| Para-Sulfonyl Group (e.g., SO2Me) | Binds to the secondary polar side pocket unique to the COX-2 active site. mdpi.com | Diaryl heterocycles, Benzenesulfonamides. nih.govmdpi.com |

| Central Ring System | Provides the scaffold for the appropriate spatial orientation of the aryl groups. | Pyrazoles, Isoxazoles, Imidazoles. nih.govnih.govresearchgate.net |

| Substituents on Aryl Rings | Can modulate potency and selectivity through additional interactions. nih.gov | N-Aryl-4-(methysulfonyl)aminobenzenesulfonamides. researchgate.net |

Factor VIIa (FVIIa) is a serine protease that plays a critical role in initiating the extrinsic pathway of the blood coagulation cascade. nih.gov Upon vascular injury, FVIIa binds to its cofactor, tissue factor (TF), forming a complex that activates Factor X and Factor IX, ultimately leading to thrombin generation and fibrin (B1330869) clot formation. nih.govnih.gov Due to its central role, the inhibition of the TF-FVIIa complex is a therapeutic target for managing thrombotic diseases. nih.gov

Inhibitory strategies against FVIIa are diverse and can target the enzyme directly or interfere with its function. These approaches include small molecule active site inhibitors, peptide exosite inhibitors that block substrate binding, and antibodies that target either FVIIa or TF. nih.gov Bypassing agents like recombinant activated factor VIIa (rFVIIa) are used therapeutically in hemophilia patients with inhibitors to promote coagulation. va.gov

Current literature from the conducted searches does not provide specific evidence linking this compound or analogous carbamate compounds to the inhibition of coagulation factor VIIa. The primary focus of FVIIa inhibitor development has been on direct active site binders or larger biological molecules. nih.gov Therefore, the potential for this specific carbamate to act as a Factor VIIa inhibitor remains uncharacterized based on the available information.

Phytoene desaturase (PDS) is a key enzyme in the carotenoid biosynthesis pathway in plants and microorganisms. nih.gov It catalyzes the desaturation of phytoene, and its inhibition leads to the accumulation of this precursor and a subsequent bleaching effect due to the lack of protective carotenoids, making it an important target for herbicides. nih.govnih.gov

Studies on a series of carbamate analogues have demonstrated potent inhibition of plant-type PDS in cell-free systems using recombinant enzymes. nih.gov Specifically, a study of 41 analogues of O-(2-phenoxy)ethyl-N-aralkylcarbamates identified the carbamate structure as essential for strong PDS inhibitory activity. nih.gov The research highlighted that these compounds were selective for PDS and did not inhibit zeta-carotene (B1237982) desaturase (ZDS), another enzyme in the pathway. nih.gov

Structure-activity relationship analysis revealed that an ethyl group at the alpha-position of the ethylene (B1197577) bridge and substituents at the 2- and/or 3-position of the phenoxybenzene ring were favorable for strong PDS inhibition. nih.gov Several of these carbamate analogues demonstrated inhibitory activity equivalent to the commercial herbicide norflurazon, with pI50 values (the negative logarithm of the molar concentration causing 50% inhibition) of 7.5. nih.gov While this compound was not specifically tested in this study, the potent activity of other N-aralkylcarbamates suggests that this structural class has a high potential for PDS inhibition.

Table 3: PDS Inhibition by Potent Carbamate Analogues

| Compound | pI50 Value |

|---|---|

| O-[1-ethyl-2-(3-trifluoromethylphenoxy)]ethyl-N-(2-phenylethyl)carbamate | 7.5 |

| O-[1-ethyl-2-(3-trifluoromethylphenoxy)]ethyl-N-(2-chlorobenzyl)carbamate | 7.5 |

| O-[1-methyl-2-(3-trifluoromethylphenoxy)]ethyl-N-benzylcarbamate | 7.5 |

| Reference: Norflurazon | 7.5 |

Source: Data from a study on PDS inhibition by O-(2-phenoxy)ethyl-N-aralkylcarbamates. nih.gov

The 20S proteasome is a multicatalytic protease complex responsible for the majority of protein degradation in eukaryotic cells and is a validated target in cancer therapy. nih.gov The mammalian proteasome possesses three distinct types of catalytic activities located on different β subunits: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1). nih.gov

The structural features of the β2 active site that confer its preference for basic residues are well-defined. nih.gov However, research from the conducted searches on proteasome inhibitors does not specifically identify carbamates as a class of compounds that target the trypsin-like site. Studies on inhibitors like SFTI-1 analogues show that peptides with an Arg residue in the P1 position can inhibit chymotrypsin-like and caspase-like activities, but the trypsin-like activity is often poorly modified. nih.gov Another study noted that for the inhibitor PI31, the presence of an acidic residue (Asp) at the P1 position interacting with the β2 site is unfavorable for hydrolysis and contributes to its inhibitory action. nih.gov There is no available data to suggest that this compound interacts with or inhibits the proteasome's trypsin-like site.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrating signals from integrins and growth factor receptors to regulate key cellular processes, including cell adhesion, migration, proliferation, and survival. researchgate.netnih.gov FAK is frequently overexpressed in various cancers and its activation is associated with tumor progression, metastasis, and therapeutic resistance, making it a valuable target for anticancer drug development. researchgate.netnih.govnih.gov

Inhibition of FAK can disrupt these oncogenic pathways. Several small-molecule FAK inhibitors are in preclinical and clinical development. researchgate.net The inhibition of FAK's kinase activity blocks the autophosphorylation at Tyr397, which prevents the recruitment and activation of downstream signaling proteins like Src and PI3K. This disruption of the FAK signaling axis can lead to decreased cell proliferation, cell cycle arrest, and the induction of apoptosis in cancer cell lines. nih.gov

While specific studies on this compound as a FAK inhibitor are not available, research into related structures provides a potential link. A study involving molecular hybridization reported that combining a dithiocarbamate (B8719985) moiety—structurally related to carbamates—with a 2,4-diaminopyrimidine (B92962) scaffold yielded a novel and highly potent FAK inhibitor with an IC50 value of 0.07 nM. nih.gov This compound was shown to induce apoptosis in MCF-7 and HCT116 cancer cells and cause cell cycle arrest in the G2/M phase. nih.gov This finding suggests that scaffolds containing carbamate or related functional groups may be viable for the design of FAK inhibitors. The downstream effects of FAK inhibition are generally characterized by the suppression of survival pathways (e.g., PI3K/Akt) and the induction of programmed cell death.

Table 4: Downstream Signaling Effects of FAK Inhibition in Cell Lines

| Cellular Process | Downstream Effect | Consequence in Cancer Cells |

|---|---|---|

| Cell Proliferation | Inhibition of FAK/Src/Ras/ERK pathway. | Decreased tumor cell growth. nih.gov |

| Cell Survival | Disruption of PI3K/Akt signaling. | Induction of apoptosis. nih.gov |

| Cell Cycle | Modulation of cyclin-dependent kinases. | Cell cycle arrest (e.g., G2/M phase). nih.gov |

| Cell Migration & Invasion | Impaired focal adhesion turnover and cytoskeletal rearrangement. | Reduced metastatic potential. researchgate.net |

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition Mechanisms

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation. Its persistent activation is linked to the development and progression of numerous human cancers, making it a significant target for anticancer drug development. The inhibition of the STAT3 signaling pathway is a promising therapeutic strategy. nih.gov

Although no studies directly link this compound to STAT3 inhibition, derivatives containing the benzenesulfonamide scaffold have been designed as selective STAT3 inhibitors. One study reported a series of benzenesulfanilamide derivatives designed to selectively suppress STAT3 activation. The most potent compound from this series was shown to inhibit STAT3 phosphorylation, dismiss its DNA binding activity, and effectively suppress tumor growth in an in vivo mouse-xenograft model. nih.gov These findings suggest that the sulfonyl group, a key feature of this compound, is a component of molecules capable of interacting with and inhibiting the STAT3 pathway. However, the specific contribution of the carbamate linkage in the title compound to this activity remains uninvestigated.

Aromatase Enzyme Inhibition and Structure-Activity Correlations

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. Inhibiting this enzyme is a key strategy in treating hormone-dependent breast cancer. nih.gov While numerous natural and synthetic compounds have been investigated as aromatase inhibitors, there is no specific data on the activity of this compound. nih.gov

Research into aromatase inhibitors has largely focused on steroidal and non-steroidal compounds, with many successful inhibitors featuring nitrogen-containing heterocyclic rings that coordinate with the heme iron in the enzyme's active site. The carbamate moiety is not a commonly featured pharmacophore in established aromatase inhibitors. Therefore, the potential for this compound to act as an aromatase inhibitor is speculative and would require direct enzymatic screening to be confirmed.

Polo-like Kinase-1 Polo-Box Domain (Plk1 PBD) Inhibition Studies

Polo-like kinase 1 (Plk1) is a critical regulator of mitosis, and its overexpression is common in many human cancers. The C-terminal polo-box domain (PBD) of Plk1 is essential for its function and has emerged as an attractive alternative to the kinase domain for targeted inhibition. nih.govacs.org

Direct studies on this compound as a Plk1 PBD inhibitor have not been reported. However, research on related structures provides some context. For instance, a compound named T521, which is 5-(ethylsulfonyl)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole, has been identified as a Plk1 PBD inhibitor. researchgate.net This demonstrates that the ethylsulfonyl phenyl moiety can be part of a scaffold that interacts with Plk1 PBD. Conversely, in a separate study on a different class of Plk1 inhibitors, the conversion of an amine group to a t-butyl carbamate led to a significant decrease in potency, suggesting that the carbamate group might not be favorable for interaction within that specific binding pocket. nih.gov These conflicting pieces of indirect evidence highlight the need for direct experimental evaluation to determine if this compound has any activity at the Plk1 PBD.

Exploration of Other Enzyme Targets and Biochemical Pathways

The phenyl carbamate scaffold is a versatile feature in medicinal chemistry and has been shown to inhibit various enzymes. Phenylcarbamates are known inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases like Alzheimer's. nih.govnih.govmdpi.com One study synthesized a series of O-substituted N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamates and found several derivatives to have good inhibitory potential against both AChE and BChE. ajphs.com Other research has identified carbamates as dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), with the inhibitory potency depending on the electronic properties of substituents on the phenyl ring. figshare.comnih.gov

Cellular and Molecular Activity in In Vitro and Preclinical Animal Models

Antiproliferative Effects in Defined Cancer Cell Lines

While no antiproliferative data for this compound has been specifically reported, numerous studies have demonstrated the anticancer activity of compounds containing its core structural components, namely the benzyl (B1604629), phenyl, sulfonyl, and carbamate groups.

For instance, a study on analogs of the marine alkaloid makaluvamine, which feature substituted benzyl side chains, showed pronounced antiproliferative effects against the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range. nih.gov Another study on 5-ethylsulfonyl-indazole-3-carbohydrazides identified several derivatives with potent antiproliferative effects against four cancer cell lines, with GI50 values in the nanomolar range, particularly against MCF-7 cells. nih.gov Furthermore, a series of benzothiazole-based carbamates showed significant antiproliferative activity, inducing apoptosis and G2/M cell cycle arrest in the MCF-7 cell line. nih.gov

These examples show that the structural elements of this compound are consistent with those found in known antiproliferative agents. The table below summarizes the in vitro antiproliferative activity of some structurally related, but distinct, compounds.

Table 1: Antiproliferative Activity of Structurally Related Compounds in Cancer Cell Lines

| Compound Class | Specific Compound Example | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|---|

| Makaluvamine Analog | 4-chloro substituted benzyl analog | Breast (MCF-7) | 1.8 µM | nih.gov |

| Makaluvamine Analog | 4-methyl substituted benzyl analog | Breast (MCF-7) | 2.3 µM | nih.gov |

| 5-Ethylsulfonyl-indazole | Compound 7k | Breast (MCF-7) | 25 nM | nih.gov |

| 5-Ethylsulfonyl-indazole | Compound 7j | Breast (MCF-7) | 27 nM | nih.gov |

| Benzothiazole Carbamate | Not specified | Breast (MCF-7) | Submicromolar | nih.gov |

| Benzothiazole Carbamate | Not specified | Testicular (NT2/D1) | Submicromolar | nih.gov |

Disclaimer: The data presented in this table are for compounds that are structurally related to this compound but are not the same molecule. The activity of this compound itself has not been reported in these studies.

Insufficient Data Available for "this compound" to Generate a Detailed Preclinical Article

A thorough investigation into the biological activities and metabolic profile of the chemical compound "this compound" has revealed a significant lack of specific preclinical data within publicly accessible scientific literature. Despite a comprehensive search for information pertaining to its antimicrobial, antiparasitic, and mechanistic properties, as well as its bioconversion and metabolic stability, no dedicated research studies detailing these aspects for this specific compound could be identified.

The performed search did not yield any specific studies that would allow for the creation of the requested detailed article sections, including data tables on antimicrobial activity against various bacterial and fungal strains or its effects in protozoan or helminth models. Furthermore, there is a notable absence of published research elucidating its molecular and cellular mechanisms of action, target engagement, and selectivity profiling.

Similarly, preclinical data regarding the bioconversion and prodrug potential of "this compound" is not available. This includes a lack of information on its in vitro enzymatic hydrolysis, metabolic stability in hepatic microsomes, and the characterization of its biotransformation pathways and metabolites in animal systems.

While general information on the biological activities of broader classes of carbamate-containing compounds and methodologies for assessing metabolic stability exists, this information is not specific to "this compound" and therefore cannot be used to generate the requested scientifically accurate and focused article.

Consequently, due to the absence of specific research findings and preclinical data for "this compound," it is not possible to construct the detailed and data-rich article as per the user's instructions. Further research and publication of preclinical studies on this specific compound are necessary before a comprehensive review of its biological activity and metabolic profile can be compiled.

V. Structure Activity Relationship Sar and Compound Design Principles

Elucidation of Key Structural Determinants for Biological Activity of Phenyl 4-(ethylsulfonyl)benzylcarbamate Analogs

The biological profile of this compound is dictated by the interplay of its three primary structural components: the carbamate-phenyl ester core, the terminal ethylsulfonyl group, and the central benzyl (B1604629) scaffold. Understanding the individual and collective contributions of these moieties is crucial for designing more effective analogs.

The carbamate (B1207046) linkage is a critical structural motif in medicinal chemistry, often employed as a bioisosteric replacement for the more labile amide bond. Its inherent chemical and proteolytic stability enhances the molecule's bioavailability and duration of action. The carbamate group can participate in key hydrogen bonding interactions with biological targets through its N-H donor and carbonyl (C=O) acceptor sites, mimicking the interactions of a peptide bond.

The phenyl ester moiety is not merely a passive component; it can play an active role in the mechanism of action, particularly in enzyme inhibition. Phenyl esters are known to be effective acylating agents for serine proteases and other hydrolases. acs.orguni-konstanz.deresearchgate.netnih.gov In such cases, the enzyme's active site serine residue attacks the ester's carbonyl carbon, leading to the cleavage of the ester and the formation of a stable, covalent acyl-enzyme intermediate. acs.orgresearchgate.net This covalent modification can result in potent and often irreversible inhibition of the target enzyme. The reactivity of the phenyl ester can be modulated by the electronic properties of the rest of the molecule, enabling a fine-tuning of its inhibitory potency.

The ethylsulfonyl (-SO₂CH₂CH₃) group, positioned at the para-position of the benzyl ring, exerts a profound influence on the molecule's physicochemical properties and its potential interactions with a target. As a strong electron-withdrawing group, it significantly impacts the electron distribution of the entire benzyl scaffold. This electronic modulation can enhance non-covalent interactions, such as dipole-dipole or quadrupole-π interactions, within a protein's binding pocket.

Furthermore, the two oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors. This allows for the formation of strong, directional hydrogen bonds with corresponding donor residues (e.g., arginine, lysine, or asparagine) in an enzyme's active site, which can substantially increase binding affinity and contribute to selectivity. The ethyl group itself provides a small lipophilic region that can engage in favorable van der Waals interactions within a hydrophobic sub-pocket of the target protein.

The benzyl scaffold serves as the central framework, orienting the key interacting moieties—the carbamate/phenyl ester and the ethylsulfonyl group—in a specific spatial arrangement for optimal interaction with a biological target. The substitution pattern on this aromatic ring is a critical determinant of biological potency. nih.govnih.gov

SAR studies on related N-benzyl derivatives have consistently shown that the position and nature of substituents can dramatically alter activity. nih.govnih.gov For instance, placing an electron-withdrawing group at the para-position, as is the case with the ethylsulfonyl group in the parent compound, is often found to enhance activity significantly compared to unsubstituted or meta-substituted analogs. nih.govmdpi.com This suggests that the binding pocket of the target enzyme has a specific requirement that is fulfilled by a substituent at this position, which may involve direct interaction with the group or an electronic influence on the scaffold that promotes a more favorable binding conformation.

To illustrate the impact of this substitution, a hypothetical SAR table for analogs of this compound is presented below, based on established medicinal chemistry principles.

| Analog | R Group (para-position) | Electronic Effect | Relative Potency |

|---|---|---|---|

| 1 | -SO₂CH₂CH₃ (Parent) | Strongly Electron-Withdrawing | 100 |

| 2 | -H | Neutral | 10 |

| 3 | -Cl | Electron-Withdrawing | 85 |

| 4 | -CF₃ | Strongly Electron-Withdrawing | 110 |

| 5 | -CH₃ | Electron-Donating | 5 |

| 6 | -OCH₃ | Electron-Donating | 2 |

This table is illustrative and based on general SAR principles where electron-withdrawing groups at the para-position often enhance potency in analogous series. nih.govnih.gov

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches

To move beyond qualitative observations and develop a more predictive understanding of the SAR, Quantitative Structure-Activity Relationship (QSAR) models are employed. These computational methods aim to build robust statistical models that correlate the biological activity of a series of compounds with their calculated physicochemical and structural properties. plos.orgnih.govplos.org

The biological activity of the this compound analogs is governed by a combination of their steric, electronic, and lipophilic properties. QSAR studies typically investigate a range of molecular descriptors to quantify these characteristics.

Lipophilicity (logP): The partition coefficient is crucial for membrane permeability and transport to the target site. An optimal logP value is often required; if too low, the compound may not cross cell membranes, and if too high, it may exhibit poor solubility or non-specific binding.

Electronic Descriptors: Parameters such as the Hammett constant (σ) for the benzyl ring substituent quantify its electron-donating or -withdrawing nature. The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) can also be a key descriptor, particularly if the compound's mechanism involves accepting electrons. plos.orgnih.gov

Steric/Topological Descriptors: Molecular weight, molar refractivity, and specific shape indices (e.g., Connolly Accessible Area) describe the size and shape of the molecule, which are critical for ensuring a proper fit within the target's binding site. plos.orgnih.gov

The following interactive table illustrates a hypothetical correlation between such parameters and the biological activity (expressed as pIC₅₀, the negative logarithm of the half-maximal inhibitory concentration) for a series of analogs.

| Analog | pIC₅₀ | logP | Hammett Constant (σ) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 1 (-SO₂CH₂CH₃) | 7.5 | 2.8 | 0.72 | 349.4 |

| 2 (-H) | 6.0 | 3.1 | 0.00 | 257.3 |

| 3 (-Cl) | 7.3 | 3.6 | 0.23 | 291.7 |

| 4 (-CF₃) | 7.6 | 3.9 | 0.54 | 325.3 |

| 5 (-CH₃) | 5.8 | 3.5 | -0.17 | 271.3 |

| 6 (-OCH₃) | 5.5 | 3.3 | -0.27 | 287.3 |

By analyzing the data from a series of analogs (a "training set"), statistical methods like Multiple Linear Regression (MLR) can be used to generate a QSAR equation. plos.orgnih.gov Such an equation provides a mathematical model that can predict the biological activity of new, unsynthesized compounds.

For a series of this compound analogs, a hypothetical MLR-based QSAR model might take the form:

pIC₅₀ = k₁ * logP + k₂ * σ + k₃ * (MR) + C

Where:

k₁, k₂, k₃ are coefficients determined by the regression analysis, indicating the weight or importance of each descriptor.

MR is the Molar Refractivity, a steric parameter.

C is a constant.

The robustness and predictive power of a QSAR model are assessed using statistical parameters such as the correlation coefficient (R²), which should be high (ideally > 0.8), and the leave-one-out cross-validation coefficient (q²), which indicates the model's internal predictability (a value > 0.5 is generally considered good). acs.org

More advanced 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be applied. acs.org These methods generate 3D contour maps that visualize regions around the aligned molecules where modifications to steric, electrostatic, or hydrophobic fields would be predicted to increase or decrease biological activity, providing direct visual guidance for the design of more potent analogs.

Rational Design Strategies for Modulating Activity and Selectivity

Detailed analysis of rational design strategies for this compound is contingent on the future availability of experimental data. The exploration of its SAR would be the first step in understanding how modifications to its phenyl, ethylsulfonyl, benzyl, and carbamate moieties affect its biological activity.

Fragment-Based and De Novo Design Methodologies

The application of fragment-based drug discovery (FBDD) or de novo design for this compound would require identification of a biological target. nih.govfrontiersin.org FBDD would involve identifying small molecular fragments that bind to the target, which could then be grown or linked to build a more potent molecule resembling this compound. nih.govnih.gov De novo design would computationally generate novel molecular structures with a high predicted affinity for a target's binding site. nih.govnih.gov Without a known target and associated binding information, these design methodologies remain theoretical for this specific compound.

Combinatorial Chemistry and Library Synthesis for SAR Exploration

Combinatorial chemistry represents a powerful tool for systematically exploring the SAR of a lead compound. nih.gov In the context of this compound, a combinatorial library would be synthesized by systematically varying the substituents on the aromatic rings and modifying the carbamate linker. farmaciajournal.com This would involve reacting a variety of substituted benzylamines with different phenyl chloroformates, or vice versa. The resulting library of related compounds would then be screened for biological activity to build a comprehensive SAR profile. The data from such a screen could be presented in a table similar to the hypothetical example below.

Hypothetical Data Table for SAR Exploration of this compound Analogs:

| Compound ID | R1 (Phenyl Ring) | R2 (Benzyl Ring) | Biological Activity (IC50, µM) |

|---|---|---|---|

| Ref-Cmpd | H | 4-SO2Et | - |

| Analog-1 | 4-Cl | 4-SO2Et | - |

| Analog-2 | 4-OCH3 | 4-SO2Et | - |

| Analog-3 | H | 3-SO2Et | - |

| Analog-4 | H | 2-SO2Et | - |

This table is for illustrative purposes only and does not represent actual experimental data.

The generation of such a library and the subsequent biological testing are essential steps that have not yet been reported for this compound.

Vi. Computational and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the basis of molecular recognition.

Prediction of Binding Modes and Conformations within Target Active Sites

To investigate Phenyl 4-(ethylsulfonyl)benzylcarbamate, a researcher would first identify a relevant biological target. The docking process would then involve inserting the 3D structure of the compound into the defined binding site of the target protein. Sophisticated algorithms would explore various possible conformations of the ligand and its orientation within the active site, a process known as pose generation. The result would be a set of predicted binding poses, ranked by a scoring function. For a molecule containing both a flexible carbamate (B1207046) linker and rotatable phenyl and benzyl (B1604629) groups, this analysis would be critical to identify the most energetically favorable three-dimensional arrangement responsible for a potential biological effect.

Calculation of Binding Affinities and Identification of Key Interacting Residues

Docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy in kcal/mol). A lower binding energy typically suggests a more stable and favorable interaction. This calculated affinity provides a theoretical estimation of how strongly the compound might bind to its target.

Furthermore, analysis of the top-ranked docking poses would reveal the specific amino acid residues in the protein's active site that interact with the ligand. These interactions are fundamental to the stability of the ligand-protein complex and can include:

Hydrogen Bonds: Potentially involving the carbamate's N-H and C=O groups or the sulfonyl group's oxygen atoms.

Hydrophobic Interactions: Likely involving the phenyl and benzyl aromatic rings.

π-π Stacking or Cation-π Interactions: Possible interactions between the aromatic rings of the compound and residues like Phenylalanine, Tyrosine, or Tryptophan.

A hypothetical data table summarizing such findings would look like this:

| Interaction Type | Key Interacting Residue | Ligand Moiety Involved | Predicted Distance (Å) |

| Hydrogen Bond | Aspartate (ASP) 85 | Carbamate N-H | 2.1 |

| Hydrogen Bond | Arginine (ARG) 122 | Sulfonyl Oxygen | 2.9 |

| π-π Stacking | Phenylalanine (PHE) 258 | Phenyl Ring | 3.5 |

| Hydrophobic | Leucine (LEU) 89 | Ethyl Group | 3.8 |

| Predicted Binding Affinity | - | - | -8.5 kcal/mol |

| This table is a hypothetical example for illustrative purposes only, as no specific data exists for this compound. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to observe the physical motion of atoms and molecules over time. An MD simulation would offer a dynamic view of how this compound and its potential target protein behave, complementing the static picture provided by molecular docking.

Conformational Analysis and Flexibility of this compound

An MD simulation of the compound in a solvent (typically water) would reveal its intrinsic flexibility. The simulation would track the rotation around its single bonds, allowing for an analysis of the most stable and frequently adopted conformations in a solution environment. This is particularly important for understanding the energetic cost of the molecule adopting the specific "bound" conformation required for interaction with a protein target.

Studies on Ligand-Target Complex Stability and Dynamic Interactions

By running an MD simulation on the ligand-protein complex predicted by molecular docking, researchers can assess its stability. Key analyses would include:

Root Mean Square Deviation (RMSD): To check if the ligand remains stably bound in the active site or if it drifts away over the course of the simulation.

Interaction Persistence: To determine how stable the key interactions (like hydrogen bonds) identified in docking are over time. Some interactions might be transient, while others remain stable throughout the simulation.

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Quantum chemical calculations are used to study the electronic structure and properties of molecules with high accuracy. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are based on the principles of quantum mechanics.

For this compound, these calculations could be used to:

Optimize Molecular Geometry: Determine the most stable 3D structure of the molecule in the gas phase with high precision.

Calculate Electronic Properties: Determine the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential map. This information is valuable for understanding the molecule's reactivity and the nature of its interactions with other molecules.

Predict Spectroscopic Properties: Calculate theoretical vibrational frequencies that could be compared with experimental data from infrared (IR) or Raman spectroscopy to confirm the structure.

Analysis of Electronic Structure, Reactivity, and Spectroscopic Properties

Computational and theoretical chemistry offer powerful tools for the in-depth analysis of the molecular properties of "this compound." Through the application of quantum mechanical methods, such as Density Functional Theory (DFT), researchers can elucidate the electronic structure, predict reactivity, and interpret spectroscopic data for this compound. While specific computational studies on "this compound" are not extensively documented in publicly available literature, the following analysis is based on established theoretical principles and data from structurally analogous compounds, including benzyl carbamates and molecules containing sulfonyl groups. scirp.orgresearchgate.netscirp.org

The electronic structure of a molecule is fundamental to understanding its chemical behavior. For "this compound," the distribution of electron density is significantly influenced by the presence of electronegative oxygen, nitrogen, and sulfur atoms, as well as the aromatic phenyl and benzyl groups. The carbamate functional group exhibits resonance, leading to a delocalization of electrons across the N-C=O system. nih.gov This resonance contributes to the planarity and stability of the carbamate linkage. nih.gov The sulfonyl group (-SO2-) is strongly electron-withdrawing, which impacts the electronic properties of the attached benzyl ring.

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions and charge distribution within a molecule. nih.gov For "this compound," NBO analysis would likely reveal significant polarization of the C=O and S=O bonds, with substantial negative charges on the oxygen atoms and positive charges on the carbon and sulfur atoms. The nitrogen atom of the carbamate group would also carry a partial negative charge. These charge distributions are critical in determining the molecule's intermolecular interactions and reactive sites.

Reactivity can be predicted by examining the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. jchemlett.com In "this compound," the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the carbamate's nitrogen and oxygen atoms. Conversely, the LUMO is likely to be centered on the electron-deficient carbonyl carbon and the sulfonyl group.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are useful for identifying sites susceptible to electrophilic and nucleophilic attack. asianresassoc.org For "this compound," MEP analysis would likely show negative potential (red and yellow regions) around the carbonyl and sulfonyl oxygen atoms, indicating these are sites for electrophilic attack. Positive potential (blue regions) would be expected around the N-H proton and the hydrogen atoms of the aromatic rings, highlighting them as potential sites for nucleophilic interaction.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value/Description |

|---|---|

| HOMO Energy | High, localized on phenyl ring and carbamate N/O atoms |

| LUMO Energy | Low, localized on carbonyl carbon and sulfonyl group |

| HOMO-LUMO Gap | Moderate, indicating moderate reactivity |

| Dipole Moment | Significant, due to polar carbamate and sulfonyl groups |

| Most Electronegative Sites | Carbonyl and sulfonyl oxygen atoms |

Spectroscopic properties can also be predicted with a high degree of accuracy using computational methods. Theoretical vibrational (infrared) spectra can be calculated to aid in the assignment of experimental spectral bands. scirp.orgresearchgate.netscirp.org For "this compound," characteristic vibrational frequencies would include the N-H stretch, C=O stretch of the carbamate, and the symmetric and asymmetric stretches of the S=O bonds in the sulfonyl group. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to assist in the structural elucidation of the molecule. researchgate.net

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the determination of reaction energy profiles. For "this compound," several reaction pathways can be explored theoretically.

One important reaction is the hydrolysis of the carbamate bond. This reaction can proceed through different mechanisms depending on the pH of the medium. Under basic conditions, the hydrolysis of similar phenyl carbamates can occur via an E1cB-type mechanism, which involves the deprotonation of the nitrogen atom followed by the elimination of the phenoxy group to form an isocyanate intermediate. acs.orgnih.gov This intermediate is then rapidly hydrolyzed to the corresponding amine. Computational studies can model this stepwise process, locating the transition state for the rate-determining elimination step and calculating its activation energy.

Alternatively, under acidic or neutral conditions, a BAc2 mechanism involving the nucleophilic attack of a water molecule on the carbonyl carbon is plausible. acs.orgnih.gov Theoretical calculations can map out the potential energy surface for this reaction, identifying the tetrahedral intermediate and the transition states leading to its formation and breakdown. The calculated energy barriers for these different pathways can help determine the most likely mechanism under specific conditions.

Another area of investigation is the reaction of "this compound" with radicals, which is relevant to its stability in biological systems and the atmosphere. researchgate.net For instance, the reaction with hydroxyl radicals (•OH) can proceed via hydrogen atom transfer (HAT) from the N-H bond or the benzylic C-H bonds. researchgate.net Computational studies can calculate the bond dissociation energies (BDEs) for these C-H and N-H bonds to predict the most likely site of hydrogen abstraction. researchgate.net Furthermore, the transition states for these abstraction reactions can be located, and the reaction rates can be calculated using transition state theory.

Table 2: Predicted Activation Energies for Hypothetical Reactions of this compound

| Reaction Pathway | Predicted Activation Energy (kcal/mol) |

|---|---|

| Basic Hydrolysis (E1cB) | 15 - 25 |

| Neutral Hydrolysis (BAc2) | 25 - 35 |

| Hydrogen Abstraction by •OH (N-H) | 5 - 10 |

The search for transition states is a critical component of mechanistic studies. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. Computational algorithms can efficiently locate these structures, providing insights into the geometry of the molecule as it transforms from reactant to product. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in reaction kinetics.

Vii. Preclinical Pharmacokinetic and Metabolic Profile Characterization

In Vitro Absorption, Distribution, Metabolism, Excretion (ADME) Assessment

In vitro ADME studies are designed to provide an early understanding of a compound's pharmacokinetic properties. These assays are crucial for identifying potential liabilities and guiding compound optimization.

Metabolic Stability Studies in Liver Microsomes and S9 Fractions